1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
Overview
Description
TETAM is a 14-membered tetra-azamacrocyclic ligand . It has been functionalized at the four nitrogen (N) atoms with pendant 2-pyridylmethyl groups, resulting in a potentially octadentate ligand , denoted as L1 .
Synthesis Analysis
The synthesis of TETAM involves the functionalization of the 14-membered macrocyclic ring with 2-pyridylmethyl groups. This modification enhances its coordination properties and potential applications in coordination chemistry .
Molecular Structure Analysis
The X-ray crystallography of the binuclear copper(II) complex [Cu2L1Br2][ClO4]2 reveals deep green monoclinic crystals. The space group is P21/c, with lattice parameters: a = 9.029 Å, b = 21.120 Å, c = 11.376 Å, and β = 111.47°. The structure features an exo coordination mode, where each copper atom bonds to a bromide ion and four N atoms (two from adjacent pyridyl groups and two from the NCH2CH2N portions of the macrocyclic ring). The Cu–Br bond length is 2.412 Å, and Cu–N bond lengths range from 1.996 Å to 2.147 Å. The Cu–Cu distance is 5.74 Å, indicating no significant interaction between the two copper centers .
Chemical Reactions Analysis
While specific chemical reactions involving TETAM are not explicitly mentioned in the available literature, its coordination properties make it a potential ligand for various metal ions. Further studies could explore its reactivity with other transition metals and ligands .
Safety And Hazards
properties
IUPAC Name |
2-[4,8,11-tris(2-amino-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N8O4/c19-15(27)11-23-3-1-4-24(12-16(20)28)8-10-26(14-18(22)30)6-2-5-25(9-7-23)13-17(21)29/h1-14H2,(H2,19,27)(H2,20,28)(H2,21,29)(H2,22,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELGXFGSUVHRIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652730 | |
Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,8,11-Tetrakis(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane | |
CAS RN |
345612-63-7 | |
Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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